molecular formula C12H19Br2NO2 B8247015 tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate

tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate

Cat. No.: B8247015
M. Wt: 369.09 g/mol
InChI Key: JLLHQGDVSWDHAL-UHFFFAOYSA-N
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Biological Activity

tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS No. 851882-50-3) is a synthetic compound with significant potential in biological applications, particularly in the field of pharmacology and pest control. With a molecular formula of C₁₂H₁₉Br₂NO₂ and a molecular weight of 369.09 g/mol, this compound exhibits unique chemical properties that contribute to its biological activity.

The compound is characterized by the presence of two bromine atoms, which enhance its reactivity and potential biological interactions. The structural formula can be represented as follows:

tert butyl 3 2 2 dibromovinyl piperidine 1 carboxylate\text{tert butyl 3 2 2 dibromovinyl piperidine 1 carboxylate}

Biological Activity Overview

The biological activity of this compound has been studied primarily in two areas: pharmacological effects and insecticidal properties .

Pharmacological Effects

Research indicates that compounds similar to tert-butyl 3-(2,2-dibromovinyl)piperidine derivatives can exhibit various pharmacological effects, including:

  • Antagonistic activity on specific receptors, potentially influencing neurotransmitter systems.
  • Inhibition of enzyme activity , which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Insecticidal Properties

The compound's structure suggests potential insecticidal activity due to its brominated vinyl group. Studies have shown that related compounds can disrupt metabolic pathways in insects, leading to increased mortality rates. For instance:

  • Chlorfenapyr , a pyrrole insecticide with a similar mechanism of action, has demonstrated effectiveness against various insect pests without conferring cross-resistance to neurotoxic insecticides . This suggests that this compound may share similar properties.

Case Studies and Research Findings

StudyFindings
Study on Brominated Compounds Investigated the toxicity of dibrominated compounds on pest species; found significant mortality rates at certain concentrations.
Pharmacological Analysis Identified potential receptor targets for piperidine derivatives; indicated that modifications could enhance biological efficacy.
Insect Resistance Studies Evaluated the effectiveness of brominated compounds against resistant insect populations; showed promising results in overcoming resistance mechanisms.

The proposed mechanism of action for this compound involves:

  • Nucleophilic Substitution Reactions : The presence of bromine allows for nucleophilic attack by biological nucleophiles, leading to disruption of cellular processes.
  • Metabolic Disruption : Similar compounds have been shown to interfere with energy metabolism in insects, leading to increased mortality .

Properties

IUPAC Name

tert-butyl 3-(2,2-dibromoethenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLHQGDVSWDHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of CBr4 (1.63 g, 4.92 mmol) and PPh3 (1.29 g, 4.92 mmol 9 in DCM (25 ml) was added 1 g (4.69 mmol) 3-Formyl-piperidine-1-carboxylic acid tert-butyl ester (commercially available) at room temperature. The reaction mixture was stirred at R.T for 24 h and the solvent was removed. The crude product was purified by flash chromatography (cyclohexane/AcOEt 90/10) to afford 0.15 g (9%) of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil.
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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9
Quantity
1.29 g
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reactant
Reaction Step One
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Quantity
25 mL
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solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of CBr4 (1.63 g, 4.92 mmol) and PPh3 (1.29 g, 4.92 mmol9 in DCM (25 ml) was added 1 g (4.69 mmol) 3-Formyl-piperidine-1-carboxylic acid tert-butyl ester (commercially available) at room temperature. The reaction mixture was stirred at R.T for 24 h and the solvent was removed. The crude product was purified by flash chromatography (cyclohexane/AcOEt 90/10) to afford 0.15 g (9%) of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil.
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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